N,N-Dibenzyl-3-methyl-oxetan-3-amine physical and chemical properties
N,N-Dibenzyl-3-methyl-oxetan-3-amine physical and chemical properties
This guide provides a comprehensive technical overview of N,N-Dibenzyl-3-methyl-oxetan-3-amine, a unique heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer insights into its physicochemical properties, reactivity, and characterization. Given the compound's novelty, this guide combines data from chemical suppliers with predictive models and expert analysis based on analogous structures.
Introduction: Structural Uniqueness and Potential
N,N-Dibenzyl-3-methyl-oxetan-3-amine is a tertiary amine featuring a strained four-membered oxetane ring. This structural motif is of significant interest in medicinal chemistry.[1] The oxetane ring, while more stable than an epoxide, possesses considerable ring strain (approximately 106 kJ/mol), which drives its reactivity, particularly in ring-opening reactions.[2][3] The incorporation of an oxetane can modulate key drug-like properties, including solubility, metabolic stability, and the basicity of nearby functional groups.[4]
The structure combines the features of:
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A 3,3-disubstituted oxetane: This core provides a rigid, three-dimensional scaffold. The gem-disubstitution at the 3-position is a common strategy in medicinal chemistry to block metabolically vulnerable sites.[1]
-
A tertiary amine: The dibenzylamino group introduces significant steric bulk and lipophilicity. Tertiary amines are common in pharmaceuticals and can act as basic centers, influencing salt formation and receptor interactions.[5]
The synergy of these groups suggests potential applications as a novel building block in the synthesis of complex molecules with tailored pharmacological profiles.
Physicochemical Properties
Direct experimental data for N,N-Dibenzyl-3-methyl-oxetan-3-amine is limited. The following table consolidates information from chemical suppliers and computational predictions to provide a profile of its expected properties.
| Property | Value | Source & Notes |
| IUPAC Name | N,N-Dibenzyl-3-methyl-oxetan-3-amine | - |
| CAS Number | 2940943-28-0 | [6] |
| Molecular Formula | C₁₈H₂₁NO | [6] |
| Molecular Weight | 267.37 g/mol | [6] |
| Appearance | Predicted: Liquid or low-melting solid. | Inferred from the properties of dibenzylamine (liquid at room temp) and 3-amino-3-methyloxetane (liquid).[7] |
| Boiling Point | Predicted: High boiling point. | N,N-dibenzylamine has a boiling point of 300 °C.[7][8] The addition of the oxetane ring would likely alter this, but it is expected to be a relatively non-volatile compound. |
| Melting Point | Not available. | N,N-dibenzylamine has a melting point of -26 °C.[7][8] |
| Solubility | Predicted: Soluble in organic solvents. | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Solubility in water is predicted to be low, similar to dibenzylamine.[8][9] |
| pKa (Conjugate Acid) | Predicted: ~8.0 - 9.0 | The pKa of the parent 3-amino-3-methyloxetane is predicted to be ~8.68.[10] The electron-withdrawing effect of the oxetane ring may slightly reduce the basicity compared to a simple acyclic tertiary amine. |
| LogP | 3.4777 | [6] (Computationally predicted) This value indicates high lipophilicity. |
Chemical Reactivity and Stability
The chemical behavior of this molecule is dictated by the interplay between the strained oxetane ring and the tertiary amine.
Reactivity of the Oxetane Ring
The primary mode of reactivity for the oxetane ring is through ring-opening reactions , driven by the relief of inherent ring strain.[3]
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Acid-Catalyzed Ring Opening: Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. This species is susceptible to nucleophilic attack, leading to cleavage of the ring.[2] The attack typically occurs at the less sterically hindered carbon (C2 or C4).
-
Lewis Acid-Mediated Reactions: Lewis acids can also coordinate to the oxetane oxygen, activating the ring for various transformations, including ring-opening and rearrangements.[11]
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Stability: The oxetane ring is generally stable under basic conditions.[12] However, harsh conditions or the presence of strong nucleophiles can force a ring-opening. The synthesis of related compounds demonstrates the oxetane's stability towards various non-acidic reagents.[13]
Reactivity of the Tertiary Amine
The N,N-dibenzylamino group functions as a typical tertiary amine.
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Basicity: It will react with acids to form quaternary ammonium salts. This property is fundamental for purification (e.g., acid-base extraction) and potential formulation strategies.
-
Nucleophilicity: While sterically hindered by the two benzyl groups, the nitrogen lone pair retains nucleophilic character and can participate in reactions such as alkylations to form quaternary ammonium salts.
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N-Debenzylation: The benzyl groups can be removed via catalytic hydrogenation (e.g., using a palladium catalyst). This is a common deprotection strategy in organic synthesis and could be used to unmask a secondary amine on the oxetane scaffold.[13]
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of N,N-Dibenzyl-3-methyl-oxetan-3-amine. The following protocols are based on standard methodologies for characterizing novel organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A complex multiplet between 7.2-7.5 ppm corresponding to the 10 protons of the two benzyl groups.
-
Oxetane Methylene Protons: The four protons on the oxetane ring (at C2 and C4) are diastereotopic. They are expected to appear as two distinct sets of signals, likely in the range of 4.2-5.0 ppm.[14] These will likely present as doublets or more complex multiplets due to geminal and vicinal coupling.
-
Benzylic Protons: A singlet or a pair of doublets (if diastereotopic) around 3.5-4.0 ppm, integrating to 4 protons, corresponding to the -CH₂- groups of the benzyl substituents.
-
Methyl Protons: A sharp singlet around 1.2-1.5 ppm, integrating to 3 protons, for the methyl group at the C3 position.[11]
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Multiple signals in the 127-140 ppm region.
-
Oxetane Carbons (C2, C4): Signals typically appear in the range of 70-85 ppm.[14]
-
Quaternary Oxetane Carbon (C3): A signal for the substituted carbon at C3, likely around 50-60 ppm.
-
Benzylic Carbons: A signal around 50-60 ppm.
-
Methyl Carbon: A signal in the aliphatic region, likely around 20-30 ppm.[14]
Experimental Protocol: NMR Sample Preparation
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Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice due to its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (such as COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher) to allow for complete assignment of all proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition.
Expected Results:
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for this compound due to the basic nitrogen atom, which can be easily protonated to form [M+H]⁺.
-
High-Resolution MS (HRMS): This analysis should confirm the molecular formula (C₁₈H₂₁NO) by providing a highly accurate mass measurement of the [M+H]⁺ ion (expected m/z ≈ 268.1701).
-
Fragmentation: Common fragmentation pathways may include the loss of a benzyl group (C₇H₇, 91 Da) or cleavage of the oxetane ring.
Infrared (IR) Spectroscopy
While tertiary amines lack the characteristic N-H stretches, IR spectroscopy can still provide valuable structural information.[5]
Expected IR Absorption Bands:
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C-O-C Stretching (Ether): A strong, characteristic band for the oxetane ether linkage, typically around 980-1150 cm⁻¹.
-
C-N Stretching: A band in the 1020-1250 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region and out-of-plane bending bands at 690-900 cm⁻¹.
Visualization of Key Structures and Workflows
Diagrams created using Graphviz help to visualize the molecular structure and the analytical workflow.
Caption: Molecular structure of N,N-Dibenzyl-3-methyl-oxetan-3-amine.
Caption: Standard analytical workflow for compound characterization.
Conclusion and Future Outlook
N,N-Dibenzyl-3-methyl-oxetan-3-amine represents an intriguing, yet underexplored, chemical entity. Its structure, combining the reactive oxetane scaffold with a sterically demanding tertiary amine, makes it a prime candidate for investigation in medicinal chemistry and materials science. The predictive data and established analytical protocols outlined in this guide provide a foundational framework for researchers to synthesize, characterize, and explore the potential of this molecule. Future experimental work should focus on validating the predicted physicochemical properties, exploring its reactivity in ring-opening and debenzylation reactions, and evaluating its utility as a building block for novel functional molecules.
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